molecular formula C13H11N3O3S B4699242 N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide

N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide

Cat. No.: B4699242
M. Wt: 289.31 g/mol
InChI Key: PIMDOTLNMQDHIE-UHFFFAOYSA-N
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Description

N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide, also known as MTF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. MTF belongs to the class of compounds called furamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to decrease the levels of reactive oxygen species (ROS), which are known to cause cellular damage. In addition, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret its effects on cellular processes. In addition, this compound has been shown to have low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide. One area of interest is the development of this compound as a potential therapeutic agent for the treatment of Alzheimer's disease and diabetes. Another area of interest is the investigation of this compound's potential as a plant growth regulator and insecticide. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, the development of new synthesis methods for this compound could improve its yield and purity, making it more accessible for research purposes.
Conclusion
This compound is a synthetic compound with diverse biological activities that has gained attention in the scientific community for its potential applications in various fields of science. Its stable nature and versatile biological activities make it a valuable tool for studying various cellular processes. However, further studies are needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and diabetes. In agriculture, this compound has been used as a plant growth regulator and insecticide. In environmental science, this compound has been studied for its potential to remove heavy metals from contaminated soil and water.

Properties

IUPAC Name

N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-16(13(17)9-4-2-6-18-9)8-11-14-12(15-19-11)10-5-3-7-20-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMDOTLNMQDHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CS2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide
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N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide
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N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide
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N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide
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N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide
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N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide

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